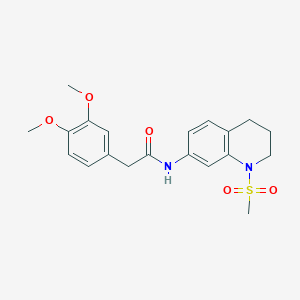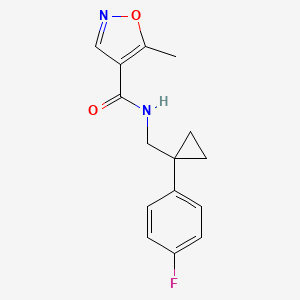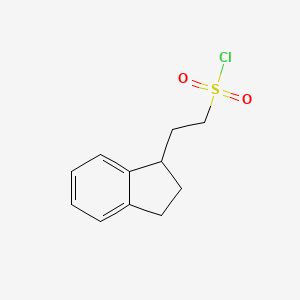
3,6-Dibromo-4,5-dimethylpyridazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,6-Dibromo-4,5-dimethylpyridazine is a chemical compound with the molecular formula C6H6Br2N2 and a molecular weight of 265.94 g/mol . It is a derivative of pyridazine, a heterocyclic compound containing two adjacent nitrogen atoms in a six-membered ring. This compound is characterized by the presence of two bromine atoms and two methyl groups attached to the pyridazine ring, making it a highly functionalized molecule.
Méthodes De Préparation
The synthesis of 3,6-Dibromo-4,5-dimethylpyridazine typically involves the bromination of 4,5-dimethylpyridazine. The reaction is carried out under controlled conditions using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like acetic acid or chloroform . The reaction conditions, including temperature and reaction time, are optimized to achieve high yields and purity of the desired product.
In an industrial setting, the production of this compound may involve continuous flow processes and the use of automated equipment to ensure consistent quality and scalability. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain the compound in its pure form.
Analyse Des Réactions Chimiques
3,6-Dibromo-4,5-dimethylpyridazine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms in the compound can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding pyridazine derivatives with different oxidation states.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura and Heck reactions, to form more complex molecules.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium methoxide can yield methoxy-substituted pyridazine derivatives.
Applications De Recherche Scientifique
3,6-Dibromo-4,5-dimethylpyridazine has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: In biological research, the compound is used to study the effects of brominated pyridazine derivatives on biological systems.
Medicine: The compound’s potential pharmacological properties make it a candidate for drug discovery and development.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3,6-Dibromo-4,5-dimethylpyridazine depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids. The bromine atoms and methyl groups can influence the compound’s binding affinity and specificity for these targets .
For example, the compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. The exact molecular pathways involved in its action would require further experimental studies to elucidate .
Comparaison Avec Des Composés Similaires
3,6-Dibromo-4,5-dimethylpyridazine can be compared with other similar compounds, such as:
3,6-Dichloro-4,5-dimethylpyridazine: This compound has chlorine atoms instead of bromine atoms.
4,5-Dimethylpyridazine: The parent compound without halogen substitution.
3,6-Dibromo-4-methylpyridazine: A similar compound with only one methyl group.
The uniqueness of this compound lies in its specific substitution pattern, which provides distinct chemical and biological properties compared to its analogs.
Propriétés
IUPAC Name |
3,6-dibromo-4,5-dimethylpyridazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6Br2N2/c1-3-4(2)6(8)10-9-5(3)7/h1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIKPFEXRGBZCSP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN=C1Br)Br)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6Br2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.93 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![6-Cyclopropyl-6H,7H-furo[2,3-d]pyridazin-7-one](/img/structure/B2924452.png)
![4-chloro-N-[(4-methoxyphenyl)methyl]-N-methylbenzene-1-sulfonamide](/img/structure/B2924453.png)

![N-(3-chloro-4-methylphenyl)-2-(1-(4-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2924460.png)


![2-chloro-N-[4-(dimethylamino)-2-methoxypyrimidin-5-yl]benzamide](/img/structure/B2924464.png)



![1-{[2-(4-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-(2,3-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2924468.png)



